2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide
説明
特性
IUPAC Name |
2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)16-14(17-13)22-7-10(21)18(3-5-19)4-6-20/h19-20H,3-7H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRHTPSAQPQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)N(CCO)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, inhibition of key enzymes, and implications for therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Preliminary results indicate that the compound possesses a similar or better efficacy compared to established anti-inflammatory drugs like indomethacin and celecoxib .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE is considered a promising strategy for the treatment of cognitive decline associated with this condition.
Table 2: BChE Inhibition Potency
| Compound | BChE IC50 (μM) |
|---|---|
| 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide | TBD |
| Compound 8c (reference) | TBD |
Case Studies
- In Vivo Studies : The efficacy of thieno[2,3-d]pyrimidine derivatives in animal models has been documented. For instance, compounds were tested in carrageenan-induced paw edema models and demonstrated significant reductions in inflammation compared to controls .
- Mechanistic Studies : Western blotting and RT-PCR analyses have shown that these compounds can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages .
類似化合物との比較
Structural and Functional Comparisons with Analogs
Core Heterocycle Modifications
Table 1: Comparison of Pyrimidine/Thienopyrimidine Core Features
Key Observations :
- The 4-amino group in the target compound contrasts with 4-oxo or 4-hydroxy groups in analogs (e.g., ), which may reduce electrophilicity and enhance solubility or hydrogen-bonding capacity.
Acetamide Side Chain Variations
Table 2: Acetamide Substituent Profiles
Key Observations :
- The N,N-bis(2-hydroxyethyl) group in the target compound likely reduces logP compared to aryl-substituted analogs (e.g., ), favoring aqueous solubility and reducing metabolic toxicity .
- Halogenated aryl groups (e.g., ) may enhance target affinity via halogen bonding but increase hepatotoxicity risks.
Physicochemical Properties
Table 3: Experimental and Predicted Properties
Key Findings :
- The target’s hydroxyethyl groups likely improve aqueous solubility over analogs with aryl substituents (e.g., ), critical for oral bioavailability.
Q & A
What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves:
Core Thienopyrimidine Formation: React 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiol with chloroacetyl chloride in dimethylformamide (DMF) to introduce the thioether linkage .
Acetamide Coupling: Treat the intermediate with N,N-bis(2-hydroxyethyl)amine in the presence of triethylamine (TEA) as a base, using DMF or dimethyl sulfoxide (DMSO) as solvents at 60–80°C for 6–8 hours .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Optimization Tips:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Which analytical techniques are critical for confirming structural integrity and purity?
Level: Basic
Methodological Answer:
- 1H NMR: Confirm proton environments (e.g., hydroxyethyl groups at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 401.5) .
- HPLC/LC-MS: Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 45.36% calculated vs. 45.29% observed) .
How can researchers resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Comparative Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to control variables like bacterial strains or solvent effects .
Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. phenyl groups on thienopyrimidine) using analogs from literature .
Dose-Response Curves: Quantify EC₅₀/IC₅₀ values to differentiate potency variations .
Example: Discrepancies in anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1); validate using multiple models .
What strategies prevent functional group degradation during synthesis?
Level: Advanced
Methodological Answer:
- Temperature Control: Maintain reactions below 80°C to avoid decomposition of acetamide or thioether groups .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Protective Groups: Temporarily protect hydroxyethyl groups with tert-butyldimethylsilyl (TBS) ethers during acidic/basic steps .
Validation: Monitor by FT-IR for carbonyl (C=O) stability at 1680–1700 cm⁻¹ .
How can molecular docking studies elucidate binding mechanisms with biological targets?
Level: Advanced
Methodological Answer:
Target Selection: Prioritize enzymes (e.g., COX-2, DHFR) based on structural analogs’ reported activities .
Docking Workflow:
- Prepare ligand (compound) and receptor (target PDB ID: 1PXX) using AutoDock Vina.
- Validate force fields (AMBER/CHARMM) for thienopyrimidine interactions .
Binding Affinity Analysis: Compare docking scores (ΔG) with known inhibitors to prioritize targets .
Case Study: A similar compound showed −9.2 kcal/mol binding to COX-2 via π-π stacking with Tyr385 .
How should stability studies be designed for this compound under physiological conditions?
Level: Intermediate
Methodological Answer:
- Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Photostability: Expose to UV light (254 nm) for 48 hours; monitor by UV-Vis spectroscopy for absorbance shifts .
- Thermal Stability: Heat at 40–60°C for 1 week; check melting point consistency (e.g., 230–232°C) .
What methodologies address solubility challenges in in vitro assays?
Level: Intermediate
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Derivatization: Temporarily esterify hydroxyethyl groups to improve membrane permeability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
How to interpret conflicting spectral data (e.g., NMR vs. MS)?
Level: Advanced
Methodological Answer:
Impurity Analysis: Run HSQC or COSY NMR to identify spin systems obscured by impurities .
Tautomerism Check: Compare experimental vs. computed NMR shifts (e.g., DFT at B3LYP/6-31G**) for keto-enol forms .
High-Resolution MS: Confirm molecular formula with HRMS (e.g., m/z 401.5441 calculated vs. 401.5438 observed) .
What are key considerations for designing SAR studies on this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Vary substituents at positions 4 (amino) and 5,6 (methyl) to assess activity changes .
- Bioisosteric Replacement: Substitute thioether with sulfone/sulfonamide to evaluate electronic effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond donors at hydroxyethyl groups) .
How to validate contradictory enzymatic inhibition data across studies?
Level: Advanced
Methodological Answer:
Enzyme Source Standardization: Use recombinant enzymes (e.g., human vs. bacterial DHFR) to control isoform differences .
Kinetic Assays: Measure Kᵢ values under fixed substrate concentrations (e.g., 100 µM NADPH for DHFR) .
Cross-Validation: Compare with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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